molecular formula C21H25N5O3 B2508321 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea CAS No. 2034452-01-0

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2508321
CAS No.: 2034452-01-0
M. Wt: 395.463
InChI Key: UPJMUQQVGFJGQU-SAABIXHNSA-N
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Description

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a cyclohexyl group, a pyrazine ring, and a methoxyphenethyl group, which may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps, including the formation of the cyclohexyl and pyrazine moieties, followed by their coupling and subsequent functionalization. Common synthetic routes may include:

    Formation of the cyclohexyl group: This can be achieved through hydrogenation of a suitable precursor, such as a cyclohexene derivative.

    Synthesis of the pyrazine ring: This may involve cyclization reactions using appropriate starting materials like diaminopyrazine and cyanation reagents.

    Coupling reactions: The cyclohexyl and pyrazine moieties can be coupled using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., temperature, solvent).

    Functionalization: Introduction of the methoxyphenethyl group and urea formation can be achieved through nucleophilic substitution and urea formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production, including the use of continuous flow reactors, process intensification techniques, and cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea may undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea would depend on its specific biological target and pathway. Potential molecular targets may include enzymes, receptors, or ion channels. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-hydroxyphenethyl)urea: Similar structure with a hydroxyl group instead of a methoxy group.

    1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-chlorophenethyl)urea: Similar structure with a chlorine atom instead of a methoxy group.

Uniqueness

The uniqueness of 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings, highlighting its mechanisms of action, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N4O2C_{20}H_{26}N_{4}O_{2}, with a molecular weight of 354.45 g/mol. The structure includes a cyclohexyl group, a cyanopyrazinyl moiety, and a methoxyphenethyl substituent, which contribute to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets:

Biological Activity Overview

The biological activities can be summarized as follows:

Activity Description IC50 (µM)
Cancer Cell Growth Inhibition Significant dose-dependent inhibition observed in various cancer cell lines.5 - 20
Apoptosis Induction Induces apoptosis through cell cycle disruption; mechanistic studies confirm pathway activation.Not specified
Kinase Inhibition Potential inhibition of kinases like CHK1, affecting cell cycle regulation.Not directly tested

Case Studies

Several studies have explored the efficacy of related compounds in clinical and preclinical settings:

  • In Vitro Studies : A study demonstrated that related urea derivatives showed promising results in inhibiting tumor growth in vitro. The compounds were tested against breast cancer and lung cancer cell lines, showing IC50 values below 10 µM .
  • Animal Models : In vivo studies involving mouse models indicated that administration of similar cyanopyrazinyl urea derivatives resulted in significant tumor size reduction compared to control groups. The treatment was well-tolerated with minimal adverse effects .
  • Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could modulate signaling pathways associated with tumor growth and survival, including those linked to apoptosis and cell cycle checkpoints .

Properties

IUPAC Name

1-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-28-17-6-2-15(3-7-17)10-11-25-21(27)26-16-4-8-18(9-5-16)29-20-19(14-22)23-12-13-24-20/h2-3,6-7,12-13,16,18H,4-5,8-11H2,1H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJMUQQVGFJGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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